Cas no 1696839-46-9 (7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
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- 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- EN300-1119161
- 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 1696839-46-9
-
- インチ: 1S/C13H15N3/c1-10-2-4-11(5-3-10)12-6-8-14-13-7-9-15-16(12)13/h2-5,7,9,12,14H,6,8H2,1H3
- InChIKey: JCISYSSQIAXYEQ-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC=N1)NCCC2C1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 213.126597491g/mol
- どういたいしつりょう: 213.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119161-1g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1119161-5g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1119161-10g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1119161-0.25g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1119161-2.5g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1119161-0.1g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1119161-5.0g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1119161-0.05g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1119161-0.5g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1119161-1.0g |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696839-46-9 | 1g |
$884.0 | 2023-06-09 |
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Research Briefing on 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1696839-46-9)
This research briefing provides an in-depth analysis of the latest advancements and studies related to the compound 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1696839-46-9). This heterocyclic compound, characterized by its pyrazolo[1,5-a]pyrimidine core, has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, positioning it as a promising candidate for drug development.
The compound's structural features, including the 4-methylphenyl substituent, contribute to its unique interactions with biological targets. Research has demonstrated its efficacy in modulating key signaling pathways, particularly those involved in inflammation and oncology. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of protein kinases, showcasing its potential in targeted cancer therapies. The study utilized in vitro and in vivo models to validate its inhibitory effects on tumor growth, with minimal off-target toxicity.
In addition to its anticancer properties, 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been investigated for its anti-inflammatory and neuroprotective effects. A recent preprint article on bioRxiv reported its ability to attenuate neuroinflammation in murine models of neurodegenerative diseases, suggesting its applicability in treating conditions such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in central nervous system disorders.
Synthetic methodologies for this compound have also evolved, with recent advancements focusing on green chemistry principles. A 2024 paper in Organic Letters detailed a novel one-pot synthesis route using catalytic asymmetric hydrogenation, which improved yield and enantioselectivity. This development is critical for scaling up production while maintaining high purity, a prerequisite for preclinical and clinical studies.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile and reducing potential side effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside.
In conclusion, 7-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1696839-46-9) represents a versatile scaffold with broad therapeutic potential. Continued research into its mechanisms of action and clinical applications will be pivotal in unlocking its full pharmacological value. This briefing underscores the importance of interdisciplinary collaboration to advance this compound toward clinical realization.
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